4-Desmethoxy-4-ethoxy trimethoprim

Catalog No.
S786478
CAS No.
78025-68-0
M.F
C15H20N4O3
M. Wt
304.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Desmethoxy-4-ethoxy trimethoprim

CAS Number

78025-68-0

Product Name

4-Desmethoxy-4-ethoxy trimethoprim

IUPAC Name

5-[(4-ethoxy-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine

Molecular Formula

C15H20N4O3

Molecular Weight

304.34 g/mol

InChI

InChI=1S/C15H20N4O3/c1-4-22-13-11(20-2)6-9(7-12(13)21-3)5-10-8-18-15(17)19-14(10)16/h6-8H,4-5H2,1-3H3,(H4,16,17,18,19)

InChI Key

XWUQANDETYXOIU-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC

Synonyms

5-[(4-Ethoxy-3,5-dimethoxyphenyl)methyl]-2,4-pyrimidinediamine; 2,4-Diamino-5-(4-ethoxy-3,5-dimethoxybenzyl)pyrimidine

Canonical SMILES

CCOC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC

Antibacterial Drug Development

Trimethoprim is a well-known antibacterial drug . A new series of Trimethoprim analogs containing amide bonds have been synthesized . These analogs were tested for their affinity to bind the dihydrofolate reductase enzyme using molecular docking and a dihydrofolate reductase (DHFR) inhibition assay . The results showed that some of these new analogs inhibited DHFR activity more strongly than Trimethoprim did, suggesting that the addition of amide bonds into the analogs of Trimethoprim increases their affinity towards DHFR .

Analytical Techniques for Determination of Trimethoprim

Trimethoprim is one of the representative drugs within the pharmaceutical and personal care products (PPCPs) group and one of the main pollutants in pharmaceutical wastewater . Various analytical techniques have been used for the determination of Trimethoprim, including spectrophotometric methods, chromatography, and ion selective electrodes . These methods allow for the simultaneous quantification of these compounds for quality control .

Pharmacokinetic Studies

The deuterium-labeled derivative, 4-Desmethoxy-4-bromo Trimethoprim-d3, is commonly used as a reference standard in pharmacokinetic studies to determine the metabolic fate of Trimethoprim in the human body . It is also used in clinical research to evaluate the efficacy and safety of Trimethoprim in different populations .

Combination Therapy for Bacterial Infections

Trimethoprim is often used in combination with sulfamethoxazole to treat a number of infections, including those of the urinary tract, respiratory tract, and gastrointestinal tract . This combination therapy is due to their complementary and synergistic mechanisms .

Treatment of Uncomplicated Urinary Tract Infections

As a monotherapy, Trimethoprim is indicated for the treatment of acute episodes of uncomplicated urinary tract infections caused by susceptible strains of bacteria such as Escherichia coli, Proteus mirabilis, Klebsiella pneumoniae, Enterobacter species, and coagulase-negative Staphylococcus species .

Ophthalmic Solution for Bacterial Conjunctivitis

Treatment of Acute Otitis Media in Pediatric Patients

When clinically indicated, Trimethoprim, in combination with sulfamethoxazole, is used for the treatment of acute otitis media in pediatric patients .

Treatment of Acute Exacerbations of Chronic Bronchitis in Adults

Trimethoprim, in combination with sulfamethoxazole, is indicated for the treatment of acute exacerbations of chronic bronchitis in adults .

Treatment of Enteritis Caused by Susceptible Shigella

Trimethoprim, in combination with sulfamethoxazole, is used for the treatment of enteritis caused by susceptible Shigella .

Prophylaxis and Treatment of Pneumocystis Jiroveci Pneumonia

Trimethoprim, in combination with sulfamethoxazole, is used for the prophylaxis and treatment of Pneumocystis jiroveci pneumonia .

Treatment of Travelers’ Diarrhea Caused by Enterotoxigenic E. coli

Trimethoprim, in combination with sulfamethoxazole, is used for the treatment of travelers’ diarrhea caused by enterotoxigenic E. coli .

4-Desmethoxy-4-ethoxy trimethoprim is a synthetic derivative of trimethoprim, a well-known antibiotic primarily used in the treatment of bacterial infections. This compound features modifications that enhance its pharmacological properties while retaining the core structure of trimethoprim, which is a diaminopyrimidine derivative. The chemical structure includes an ethoxy group and the absence of a methoxy group at specific positions, which distinguishes it from its parent compound and potentially alters its biological activity and pharmacokinetics.

4-Desmethoxy-4-ethoxy trimethoprim is not intended for therapeutic use, and its mechanism of action has not been thoroughly studied. Due to structural similarity to trimethoprim, it might interfere with the antibacterial activity of trimethoprim by competing for the same binding site on bacterial enzymes [].

The chemical reactivity of 4-Desmethoxy-4-ethoxy trimethoprim can be characterized by several key reactions:

  • Nucleophilic Substitution: The presence of the ethoxy group allows for nucleophilic attack at the pyrimidine ring, facilitating further derivatization.
  • Reduction Reactions: The compound can undergo reduction to yield various derivatives, which may exhibit altered biological activities.
  • Acylation Reactions: The amino groups in the structure can participate in acylation reactions, leading to derivatives with potentially enhanced antimicrobial properties.

These reactions are critical for synthesizing analogs that may possess improved efficacy or reduced toxicity compared to traditional trimethoprim.

4-Desmethoxy-4-ethoxy trimethoprim exhibits significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. Its mechanism of action is primarily through inhibition of bacterial dihydrofolate reductase, an enzyme essential for folate synthesis, thereby disrupting nucleic acid synthesis in bacteria. Preliminary studies suggest that this compound may have a broader spectrum of activity compared to standard trimethoprim, potentially making it effective against resistant strains.

The synthesis of 4-Desmethoxy-4-ethoxy trimethoprim typically involves several steps:

  • Starting Materials: The synthesis begins with readily available precursors such as 2,4-diaminopyrimidine and appropriate ethylating agents.
  • Ethylation: The introduction of the ethoxy group is achieved through an ethylation reaction, which can be performed using ethyl bromide in the presence of a base.
  • Purification: Post-synthesis, the product is purified using techniques such as recrystallization or chromatography to isolate the desired compound from unreacted materials and by-products.

This multi-step synthetic route allows for the production of high-purity 4-Desmethoxy-4-ethoxy trimethoprim suitable for biological testing.

The primary application of 4-Desmethoxy-4-ethoxy trimethoprim lies in its potential as an antibiotic agent. Its enhanced antibacterial properties make it a candidate for treating infections caused by resistant bacterial strains. Additionally, research into its pharmacological profile may reveal applications in other therapeutic areas, such as anti-inflammatory or antiprotozoal treatments.

Interaction studies involving 4-Desmethoxy-4-ethoxy trimethoprim focus on its pharmacokinetic properties and potential drug-drug interactions. Key areas of investigation include:

  • Metabolic Pathways: Understanding how this compound is metabolized in the liver and its interaction with cytochrome P450 enzymes.
  • Synergistic Effects: Evaluating its effectiveness in combination with other antibiotics to combat multi-drug resistant bacteria.
  • Toxicological Assessments: Investigating any adverse effects when used alongside common medications to ensure safety profiles are maintained.

Such studies are essential for determining the clinical viability of this compound.

Several compounds share structural similarities with 4-Desmethoxy-4-ethoxy trimethoprim, each offering unique properties:

Compound NameStructure FeaturesBiological Activity
TrimethoprimBase structure with methoxy groupStrong antibacterial activity
SulfamethoxazoleSulfonamide derivativeBroad-spectrum antibacterial activity
PyrimethamineSimilar pyrimidine structureAntimalarial activity
DapsoneAniline derivativeAntibacterial and anti-inflammatory effects

Uniqueness

What sets 4-Desmethoxy-4-ethoxy trimethoprim apart is its specific modification that may enhance efficacy against resistant bacterial strains while potentially reducing side effects associated with traditional antibiotics like trimethoprim and sulfamethoxazole.

XLogP3

1.3

UNII

29X0GX73RM

Wikipedia

4-desmethoxy-4-ethoxy trimethoprim

Dates

Modify: 2023-08-15

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